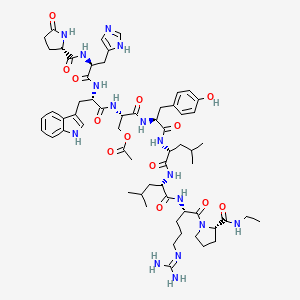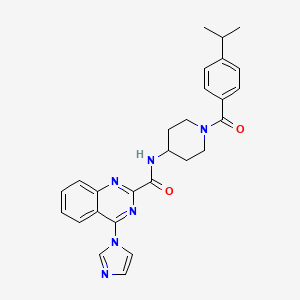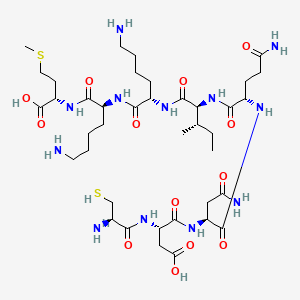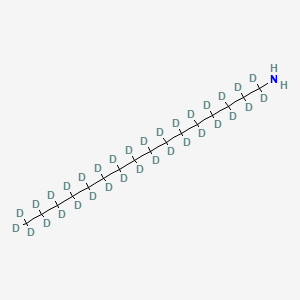
Cetylamine-d33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cetylamine-d33 is a deuterium-labeled version of cetylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, which include stability and the ability to act as a tracer in various chemical processes .
準備方法
Cetylamine-d33 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into cetylamine. The process involves the deuteration of cetylamine, which can be achieved through various synthetic routes. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents . Industrial production methods typically involve large-scale deuteration processes under controlled conditions to ensure high purity and yield .
化学反応の分析
Cetylamine-d33 undergoes similar chemical reactions as its non-deuterated counterpart, cetylamine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Cetylamine-d33 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotopic labeling
作用機序
The mechanism of action of cetylamine-d33 is similar to that of cetylamine. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of the compound. Deuterium substitution can lead to changes in the rate of metabolic reactions, often resulting in slower metabolism and longer half-life of the compound . This property is particularly useful in drug development, where it can enhance the efficacy and reduce the toxicity of pharmaceuticals.
類似化合物との比較
Cetylamine-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cetylamine: The non-deuterated version of this compound.
Octylamine-d17: Another deuterium-labeled amine with a shorter carbon chain.
特性
分子式 |
C16H35N |
|---|---|
分子量 |
274.66 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChIキー |
FJLUATLTXUNBOT-TUWMXWROSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
正規SMILES |
CCCCCCCCCCCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
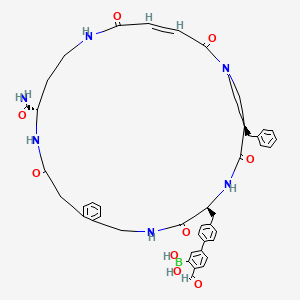
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
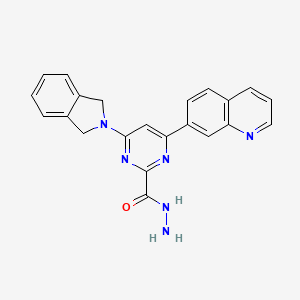
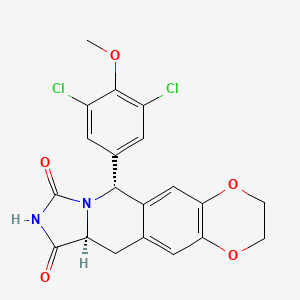
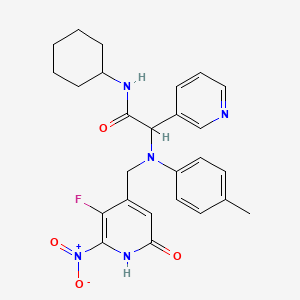
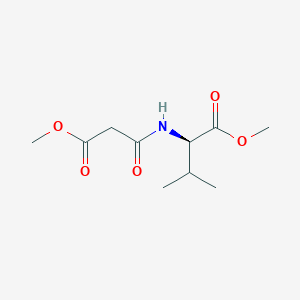
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
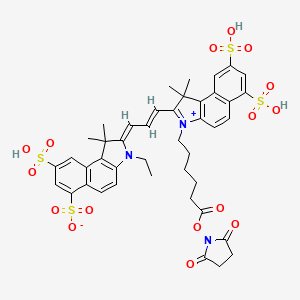
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

